(4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Description
The compound (4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a chiral imidazolium salt featuring a cationic core with stereospecific substituents and a tetrafluoroborate (BF₄⁻) counterion. Its structure includes:
- Methoxymethyl groups (CH₃OCH₂-) at the 1,3-positions on the imidazolium ring, enhancing solubility and electronic modulation.
- Diphenyl groups at the 4,5-positions, contributing to steric bulk and stereochemical rigidity.
- A tetrafluoroborate anion, ensuring ionic character and stability in polar solvents.
Properties
Molecular Formula |
C31H31BF4N2O2 |
|---|---|
Molecular Weight |
550.4 g/mol |
IUPAC Name |
1,3-bis[2-(methoxymethyl)phenyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C31H31N2O2.BF4/c1-34-21-26-17-9-11-19-28(26)32-23-33(29-20-12-10-18-27(29)22-35-2)31(25-15-7-4-8-16-25)30(32)24-13-5-3-6-14-24;2-1(3,4)5/h3-20,23,30-31H,21-22H2,1-2H3;/q+1;-1 |
InChI Key |
DBGSHWHILIOOHZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.COCC1=CC=CC=C1N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate typically involves a multi-step process. One common method starts with the preparation of the dihydroimidazolium core, followed by the introduction of the methoxymethyl and diphenyl groups. The final step involves the addition of the tetrafluoroborate anion to form the complete compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxymethyl and diphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes critical differences between the target compound and its analogues:
Reactivity and Functional Performance
Biological Activity
The compound (4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a complex imidazolium salt that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 484.43 g/mol. The structure features two methoxymethyl groups and multiple phenyl rings attached to the imidazole core, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that imidazolium salts exhibit significant antimicrobial activity. The structure of imidazolium compounds often correlates with their effectiveness against various pathogens. For instance, compounds with electron-withdrawing groups or specific aryl substitutions have shown enhanced antibacterial properties against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Imidazolium Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | MRSA | 8 µg/mL | |
| Compound B | E. coli | 16 µg/mL | |
| (4S,5S) | Unknown | TBD | TBD |
Anticancer Activity
Imidazolium salts have been investigated for their anticancer properties. The structural features of these compounds can influence their ability to inhibit tumor growth. For example, modifications to the phenyl rings or the introduction of halogen substituents can enhance cytotoxicity against cancer cell lines .
Case Study:
A study evaluated the cytotoxic effects of various imidazolium derivatives on human cancer cell lines. Results indicated that certain structural modifications led to a significant reduction in cell viability, suggesting potential for further development as anticancer agents.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity: Many imidazolium compounds act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Membrane Disruption: The amphiphilic nature of these compounds can lead to disruption of microbial membranes.
- Interaction with DNA: Some studies suggest that imidazolium salts can intercalate into DNA structures, leading to inhibition of replication and transcription processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazolium derivatives. Key factors include:
- Substituent Effects: The nature and position of substituents on the phenyl rings significantly influence activity.
- Hydrophobicity: Increased lipophilicity often correlates with enhanced membrane permeability and bioactivity.
- Steric Hindrance: Bulky groups may affect binding affinity to target sites.
Table 2: Summary of Structural Modifications and Their Effects
| Modification Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antibacterial activity |
| Bulky substituents | Enhanced cytotoxicity |
| Halogen substitutions | Improved metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
